molecular formula C10H18O3 B14371738 Acetic acid;bicyclo[3.2.1]octan-2-ol CAS No. 92015-56-0

Acetic acid;bicyclo[3.2.1]octan-2-ol

Cat. No.: B14371738
CAS No.: 92015-56-0
M. Wt: 186.25 g/mol
InChI Key: QQLLFSWWHKIWQZ-UHFFFAOYSA-N
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Description

Acetic acid;bicyclo[321]octan-2-ol is a compound that combines the properties of acetic acid and bicyclo[321]octan-2-ol Acetic acid is a simple carboxylic acid known for its role in vinegar, while bicyclo[321]octan-2-ol is a bicyclic alcohol with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;bicyclo[3.2.1]octan-2-ol typically involves the deamination of bicyclo[3.2.1]octan-3-ylamines in acetic acid using nitrous acid or via their N-phenyltriazenes . The reaction conditions often include the use of ethanol as a solvent for solvolysis . The exo-isomers of bicyclo[3.2.1]octan-3-ylamines give mainly unrearranged substitution, some elimination, and very little rearrangement .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the synthetic routes mentioned above, optimizing reaction conditions for higher yields and purity, and ensuring cost-effectiveness and safety in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;bicyclo[3.2.1]octan-2-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the alcohol group.

Common Reagents and Conditions

Common reagents used in these reactions include nitrous acid for deamination, ethanol for solvolysis, and various oxidizing and reducing agents depending on the desired transformation .

Major Products

The major products formed from these reactions include substituted bicyclo[3.2.1]octan-2-ol derivatives, ketones, and carboxylic acids .

Scientific Research Applications

Acetic acid;bicyclo[3.2.1]octan-2-ol has significant potential in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of acetic acid;bicyclo[3.2.1]octan-2-ol involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological systems and industrial processes. The specific molecular targets and pathways depend on the context of its application, such as enzyme interactions in biological systems or catalytic processes in industrial settings .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid;bicyclo[3.2.1]octan-2-ol is unique due to its combination of acetic acid and bicyclo[3.2.1]octan-2-ol, providing a versatile platform for various chemical transformations and applications. Its structure allows for specific interactions and reactions that are not possible with other similar compounds .

Properties

CAS No.

92015-56-0

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

acetic acid;bicyclo[3.2.1]octan-2-ol

InChI

InChI=1S/C8H14O.C2H4O2/c9-8-4-2-6-1-3-7(8)5-6;1-2(3)4/h6-9H,1-5H2;1H3,(H,3,4)

InChI Key

QQLLFSWWHKIWQZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1CC2CC1CCC2O

Origin of Product

United States

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